Abacavir Triphosphate Trisodium Salt
Description
Molecular Formula and Systematic Nomenclature
This compound possesses the molecular formula C₁₄H₁₈N₆Na₃O₁₀P₃ with a corresponding molecular weight of 592.22 grams per mole. The systematic chemical nomenclature for this compound is designated as P-[[(2S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopenten-1-yl]methyl]ester Triphosphate Trisodium Salt, which accurately reflects its complex structural architecture. This nomenclature incorporates the stereochemical designations that define the spatial arrangement of atoms within the molecule, particularly highlighting the specific configuration of the cyclopentene ring system that serves as the backbone for the nucleoside analogue structure.
The compound exists as a powder form under standard conditions, demonstrating stability in its crystalline state. The chemical identity encompasses both the parent abacavir structure and the three phosphate groups that have been enzymatically added during the metabolic conversion process. The systematic name precisely defines the attachment points and spatial orientation of all functional groups, ensuring unambiguous identification of this specific trisodium salt variant among related phosphorylated nucleoside analogues.
The molecular composition includes fourteen carbon atoms forming the purine base and cyclopentene ring structures, eighteen hydrogen atoms distributed throughout the molecule, six nitrogen atoms primarily concentrated in the purine base system, three sodium atoms serving as counterions for the phosphate groups, ten oxygen atoms incorporated in both the phosphate chains and hydroxyl functionalities, and three phosphorus atoms constituting the triphosphate moiety. This elemental composition reflects the complex multi-functional nature of the compound and its capacity to participate in various biochemical interactions.
Stereochemical Configuration and Isomeric Considerations
The stereochemical configuration of this compound is fundamentally determined by the parent abacavir molecule, which exists as the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring. This specific stereochemical arrangement is critical for the biological activity and recognition by cellular enzymes involved in the phosphorylation pathway. The compound maintains the same stereochemical integrity as the parent abacavir structure, with the (2S,4R) configuration preserved throughout the metabolic conversion process.
The stereochemical considerations extend beyond simple enantiomeric distinctions to encompass the three-dimensional spatial relationships that govern molecular recognition and binding affinity. The cyclopentene ring system adopts a specific conformation that positions the purine base and the phosphorylated primary alcohol in optimal orientations for enzymatic recognition and substrate binding. The 2',3'-unsaturation present in the planar carbocyclic ring structure contributes to the overall rigidity of the molecule and influences its interaction with target enzymes.
Isomeric considerations for this compound involve comparison with related stereoisomers and constitutional isomers that may exist within the broader family of nucleoside triphosphate analogues. The specific (1S,4R) configuration distinguishes this compound from potential diastereomers that could theoretically exist with alternative stereochemical arrangements at these positions. The maintenance of absolute stereochemistry is essential for the compound's recognition by cellular kinases and its subsequent incorporation into biochemical pathways.
The compound exhibits defined stereochemistry with two confirmed stereocenters and maintains absolute optical activity, which is characteristic of its specific three-dimensional arrangement. This stereochemical precision ensures that the compound can effectively compete with natural nucleoside triphosphates while maintaining its distinct biochemical properties that differentiate it from endogenous metabolites.
Crystallographic Analysis and Solid-State Properties
The solid-state properties of this compound have been characterized through X-ray powder diffraction techniques, which provide detailed information about the crystalline structure and degree of crystallinity. The compound exists in a crystalline form that can be analyzed using standard diffractometric methods, with characteristic diffraction patterns that serve as fingerprints for identification and purity assessment. The crystallographic analysis reveals specific peak positions and intensities that are indicative of the compound's crystal structure, composition, and symmetry properties.
Properties
Molecular Formula |
C₁₄H₁₈N₆Na₃O₁₀P₃ |
|---|---|
Molecular Weight |
592.22 |
Synonyms |
P-[[(2S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopenten-1-yl]methyl]ester Triphosphate Trisodium Salt |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
- HIV Treatment : Abacavir is primarily used in combination with other antiretroviral agents for treating HIV-1 infections. It is available in various formulations, including tablets and oral solutions, often combined with lamivudine and dolutegravir .
- Fixed-Dose Combinations : Recent advancements have led to the development of fixed-dose combinations that enhance adherence and efficacy. For example, a formulation combining abacavir with lamivudine and efavirenz has shown significant effectiveness in maintaining viral suppression .
- Pediatric Use : Abacavir is also indicated for pediatric patients weighing over 10 kg, demonstrating its versatility across different age groups .
Safety and Efficacy
Abacavir's safety profile includes potential adverse effects such as hypersensitivity reactions, lactic acidosis, and hepatotoxicity. Notably, screening for the HLA-B*5701 allele is crucial before initiating therapy to mitigate the risk of hypersensitivity reactions .
Case Studies
- Study on Adherence : A clinical trial demonstrated that patients receiving a regimen containing abacavir exhibited significantly higher adherence rates compared to those on protease inhibitor-based regimens. Specifically, 72% of patients on abacavir were ≥95% adherent versus 45% on indinavir-based regimens .
- Safety Evaluation : In a safety study involving single oral doses up to 1200 mg, abacavir was well tolerated with mild to moderate adverse events reported. The most common side effects included headache, diarrhea, and abdominal pain, with no serious adverse events leading to withdrawal from the study .
Pharmacokinetics
Abacavir exhibits high oral bioavailability (approximately 83%) and is rapidly absorbed following administration. Peak plasma concentrations are reached within hours, making it a potent option for immediate therapeutic effects against HIV .
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~83% |
| Peak Plasma Concentration | 3.0 ± 0.89 mcg/mL |
| Volume of Distribution | 0.86 ± 0.15 L/kg |
| Protein Binding | ~50% |
Comparison with Similar Compounds
Structural and Functional Comparison
Abacavir Triphosphate Trisodium Salt belongs to a class of nucleotide analogs modified to disrupt viral replication. Below is a comparison with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Analogous Compounds
| Compound Name | Salt Form | Biological Role | Key Modifications |
|---|---|---|---|
| This compound | Trisodium | HIV reverse transcriptase inhibition | Cyclopropyl group, carbocyclic ring |
| Adenosine 5′-Triphosphate (ATP) | Disodium salt hydrate | Cellular energy transfer, signaling | Natural purine nucleoside |
| Uridine 5′-Triphosphate (UTP) | Trisodium salt dehydrate | RNA synthesis, glycogen metabolism | Natural pyrimidine nucleoside |
| 2-MeSADP | Trisodium salt hydrate | P2Y receptor agonist (cell signaling) | Methylthio substitution at C2 |
| BzATP | Triethylammonium salt | P2X7 receptor activation | Benzoylbenzoyl group at ribose |
Key Insights:
- Salt Form Impact : The trisodium salt in Abacavir Triphosphate and UTP enhances solubility in aqueous buffers, critical for biochemical assays . ATP’s disodium form and BzATP’s triethylammonium salt reflect tailored formulations for stability or membrane permeability.
- Structural Modifications: Abacavir’s cyclopropyl group and carbocyclic ring prevent 3′-OH participation in phosphodiester bonding, enabling chain termination—a feature absent in endogenous nucleotides like ATP/UTP .
- Therapeutic vs. Endogenous Roles: Unlike ATP/UTP (involved in metabolism and signaling), Abacavir Triphosphate is engineered for targeted antiviral activity.
Pharmacokinetic and Mechanistic Differences
- Activation Pathway : Abacavir hydrochloride requires intracellular phosphorylation to its triphosphate form, whereas this compound is pre-activated, making it directly usable in cell-free systems .
- Enzyme Specificity: Abacavir Triphosphate selectively inhibits HIV-1 reverse transcriptase with an IC₅₀ of ~0.5–2.0 μM, whereas ATP/UTP interact with polymerases non-specifically .
Solubility and Stability Data
For example:
- UTP trisodium salt dehydrate () is highly soluble in water (>50 mg/mL), a property likely shared by this compound due to analogous formulation .
- ATP disodium salt hydrate has solubility >100 mM in buffered solutions, suggesting sodium salts optimize bioavailability for nucleotide analogs .
Limitations :
- Requires specialized handling due to sensitivity to phosphatases.
- Limited membrane permeability in cell-based assays, necessitating prodrug forms (e.g., abacavir hydrochloride) for in vivo studies .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying Abacavir Triphosphate Trisodium Salt to ensure structural integrity?
- Methodological Answer : Synthesis requires precise stoichiometric control during phosphorylation to avoid hydrolysis of the triphosphate group. Purification via ion-exchange chromatography (e.g., using sulfonic acid cation-exchange resins) is recommended to isolate the trisodium salt form . Post-synthesis, lyophilization in a neutral pH buffer ensures stability. Validate purity using HPLC with UV detection (λ = 260 nm) and confirm sodium content via atomic absorption spectroscopy .
Q. How should this compound be stored to prevent degradation in experimental settings?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C in a desiccated environment to minimize hydrolysis. Avoid contact with strong acids, magnesium, or reactive metals (e.g., aluminum, zinc) to prevent violent reactions or hydrogen gas formation . Pre-divide into single-use aliquots to limit freeze-thaw cycles, which can destabilize the triphosphate moiety .
Q. What analytical methods are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar triphosphate moiety. For intracellular concentration measurements, terminate reactions with ice-cold methanol and include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity data involving this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay buffer composition (e.g., Mg²⁺ concentrations) or pH. Standardize reaction conditions using USP-grade reagents (e.g., dibasic sodium phosphate for pH stabilization) and validate enzyme kinetics via Michaelis-Menten plots under multiple substrate concentrations . Cross-validate findings with orthogonal methods, such as radioactive tracer assays or fluorescence polarization .
Q. What experimental designs mitigate batch-to-batch variability in this compound for sensitive bioassays?
- Methodological Answer : Request batch-specific certificates of analysis (CoA) detailing peptide content, residual salts, and impurity profiles. For cell-based assays, pre-test solubility in assay buffers (e.g., PBS with 5 mM MgCl₂) and normalize concentrations using quantitative NMR or UV spectrophotometry. Include a reference standard (e.g., USP-traceable material) in each experiment to calibrate results .
Q. How does the ionic strength of experimental buffers impact the stability and efficacy of this compound?
- Methodological Answer : High ionic strength (>150 mM NaCl) can precipitate the trisodium salt. Optimize buffer systems using tribasic sodium phosphate (pH 7.4) with ≤50 mM NaCl. Monitor stability via time-course HPLC and adjust chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .
Q. What safety protocols are essential when handling this compound in high-throughput screening?
- Methodological Answer : Use chemical fume hoods for powder handling to avoid inhalation. Wear nitrile gloves and PPE to prevent skin contact, as caustic solutions may form upon exposure to moisture. In case of spills, neutralize with sodium bicarbonate and dispose of waste according to OSHA HCS guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
